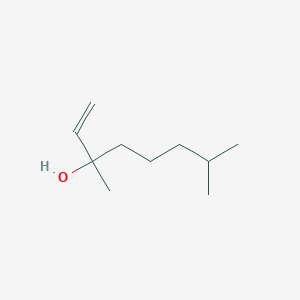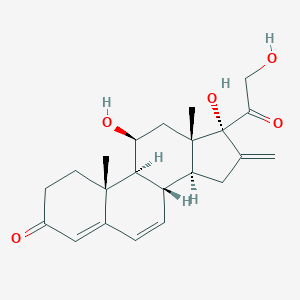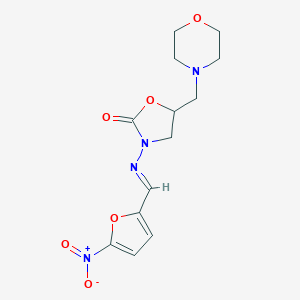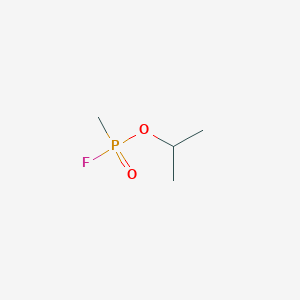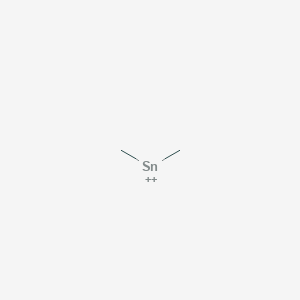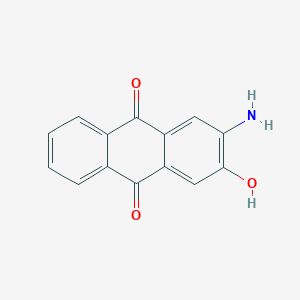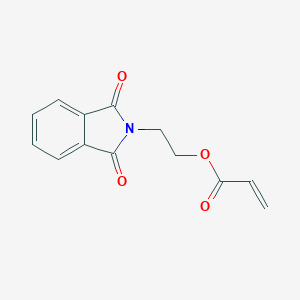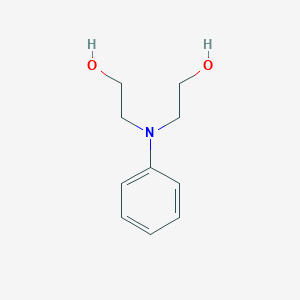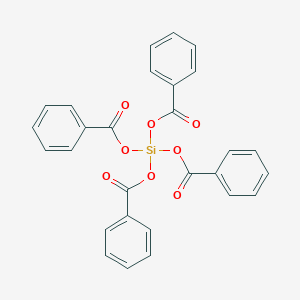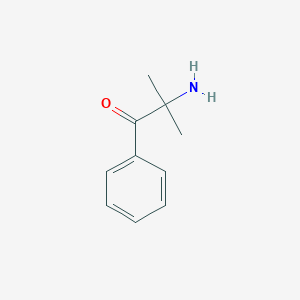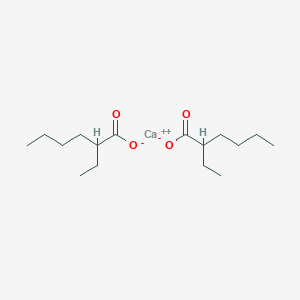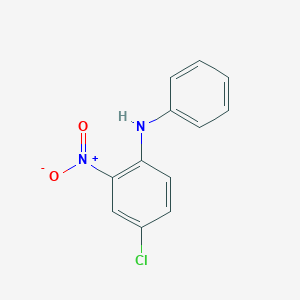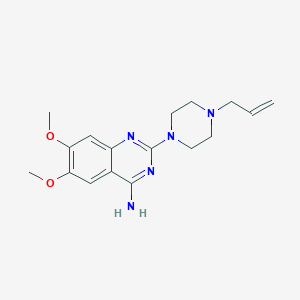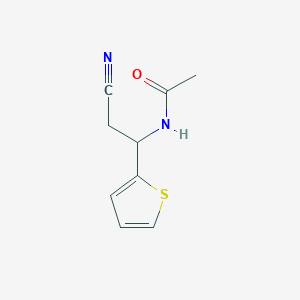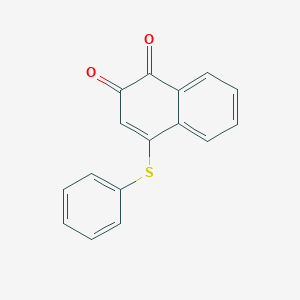
1,2-Naphthoquinone, 4-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Naphthoquinone, 4-(phenylthio)-, also known as Lawsone S or 4-Phenylthio-1,2-naphthoquinone, is a synthetic compound that has been widely used in scientific research. It is a naphthoquinone derivative with a phenylthio group attached to the 4-position of the naphthoquinone ring. This compound has been found to exhibit various biological activities, making it a valuable tool in the study of biochemical and physiological processes.
作用機序
The mechanism of action of 1,2-Naphthoquinone, 4-(phenylthio)- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. 1,2-Naphthoquinone, 4-(phenylthio)- S has been found to induce apoptosis (programmed cell death) in cancer cells by increasing ROS production.
Biochemical and Physiological Effects:
1,2-Naphthoquinone, 4-(phenylthio)- has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, bacteria, and fungi. 1,2-Naphthoquinone, 4-(phenylthio)- S has also been found to exhibit antioxidant activity, protecting cells from oxidative damage. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 1,2-Naphthoquinone, 4-(phenylthio)- in lab experiments include its ability to induce apoptosis in cancer cells, its antimicrobial activity, and its antioxidant properties. However, the compound has some limitations, including its potential toxicity to cells and its instability under certain conditions. It is important to use appropriate controls and safety measures when working with this compound.
将来の方向性
There are several future directions for the research on 1,2-Naphthoquinone, 4-(phenylthio)-. One possible direction is the development of new drugs and therapies based on the compound's antitumor and antimicrobial activities. Another direction is the investigation of the compound's mechanism of action and its potential use as a fluorescent probe for the detection of ROS in cells and tissues. Additionally, the development of new synthetic methods for the compound and its derivatives could lead to the discovery of new bioactive compounds.
合成法
The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- involves the reaction of 1,2-naphthoquinone with phenylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- S has been reported in several literature sources, and the compound is commercially available from chemical suppliers.
科学的研究の応用
1,2-Naphthoquinone, 4-(phenylthio)- has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, antimicrobial, and antioxidant activities, making it a valuable compound for the development of new drugs and therapies. 1,2-Naphthoquinone, 4-(phenylthio)- S has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues.
特性
CAS番号 |
18916-59-1 |
|---|---|
製品名 |
1,2-Naphthoquinone, 4-(phenylthio)- |
分子式 |
C16H10O2S |
分子量 |
266.3 g/mol |
IUPAC名 |
4-phenylsulfanylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10H |
InChIキー |
UWMHVYAJPQJQMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



